molecular formula C23H31NO2 B073912 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol CAS No. 1507-60-4

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol

Cat. No. B073912
CAS RN: 1507-60-4
M. Wt: 353.5 g/mol
InChI Key: GKPJZFYYTCUQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, also known as MPPP, is a synthetic compound that belongs to the class of drugs known as opioids. It was first synthesized in the 1970s and was initially used as an analgesic. However, due to its highly addictive nature and potential for abuse, it is not approved for medical use and is classified as a Schedule I controlled substance in the United States.

Mechanism Of Action

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain and the regulation of mood. By binding to these receptors, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol produces a range of effects, including pain relief, sedation, and euphoria.

Biochemical And Physiological Effects

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has a range of biochemical and physiological effects, including increased levels of dopamine in the brain, which is responsible for the feelings of pleasure and reward associated with drug use. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol can cause respiratory depression, which can be life-threatening in high doses.

Advantages And Limitations For Lab Experiments

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, due to its potential for abuse and toxicity, it must be handled with extreme care and is not suitable for use in all experiments.

Future Directions

There are several future directions for research on 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol, including its potential use as a novel analgesic and its ability to treat addiction to other opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol and to develop safer and more effective treatments for chronic pain and addiction.

Synthesis Methods

The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol involves several steps, starting with the reaction of propiophenone with pyrrolidine to form alpha-phenyl-3-propylpyrrolidine. This intermediate is then reacted with benzaldehyde to form 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol. The synthesis of 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol is complex and requires specialized equipment and expertise.

Scientific Research Applications

Despite its classification as a controlled substance, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has analgesic properties and may be effective in treating chronic pain. Additionally, 3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol has been studied for its potential use in treating addiction to other opioids.

properties

CAS RN

1507-60-4

Product Name

3-(m-Methoxyphenyl)-alpha-phenyl-3-propyl-1-pyrrolidinepropanol

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol

InChI

InChI=1S/C23H31NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17,22,25H,3,12-16,18H2,1-2H3

InChI Key

GKPJZFYYTCUQBV-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC

Canonical SMILES

CCCC1(CCN(C1)CCC(C2=CC=CC=C2)O)C3=CC(=CC=C3)OC

synonyms

3-(m-Methoxyphenyl)-α-phenyl-3-propyl-1-pyrrolidine(1-propanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.